molecular formula C5H12ClNO2 B176559 Methyl 3-aminobutanoate hydrochloride CAS No. 137132-12-8

Methyl 3-aminobutanoate hydrochloride

Cat. No. B176559
Key on ui cas rn: 137132-12-8
M. Wt: 153.61 g/mol
InChI Key: YNRQJTGGWNTZLJ-UHFFFAOYSA-N
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Patent
US06784311B2

Procedure details

5.0 g (43.4 mmol) of methyl 3-aminocrotonate, 70 ml of a 9.3% strength solution of 17 g (43 mmol) of HCl gas in anhydrous methanol and 0.22 g of Pt/C catalyst (Heraeus K0129) were introduced into a 160 ml Parr autoclave. The hydrogenation was carried out for 3 hours at 21-25° C. under 5-10 bar of hydrogen. The catalyst was then filtered off and the solvent was completely removed by distillation on a rotary evaporator. 6.34 g of pure methyl (RS)-3-amino-butyrate hydrochloride were obtained as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:8])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[ClH:9].[H][H]>CO.[Pt]>[ClH:9].[NH2:1][CH:2]([CH3:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
17 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was completely removed by distillation on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06784311B2

Procedure details

5.0 g (43.4 mmol) of methyl 3-aminocrotonate, 70 ml of a 9.3% strength solution of 17 g (43 mmol) of HCl gas in anhydrous methanol and 0.22 g of Pt/C catalyst (Heraeus K0129) were introduced into a 160 ml Parr autoclave. The hydrogenation was carried out for 3 hours at 21-25° C. under 5-10 bar of hydrogen. The catalyst was then filtered off and the solvent was completely removed by distillation on a rotary evaporator. 6.34 g of pure methyl (RS)-3-amino-butyrate hydrochloride were obtained as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:8])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[ClH:9].[H][H]>CO.[Pt]>[ClH:9].[NH2:1][CH:2]([CH3:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
17 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was completely removed by distillation on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06784311B2

Procedure details

5.0 g (43.4 mmol) of methyl 3-aminocrotonate, 70 ml of a 9.3% strength solution of 17 g (43 mmol) of HCl gas in anhydrous methanol and 0.22 g of Pt/C catalyst (Heraeus K0129) were introduced into a 160 ml Parr autoclave. The hydrogenation was carried out for 3 hours at 21-25° C. under 5-10 bar of hydrogen. The catalyst was then filtered off and the solvent was completely removed by distillation on a rotary evaporator. 6.34 g of pure methyl (RS)-3-amino-butyrate hydrochloride were obtained as an oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:8])=[CH:3]\[C:4]([O:6][CH3:7])=[O:5].[ClH:9].[H][H]>CO.[Pt]>[ClH:9].[NH2:1][CH:2]([CH3:8])[CH2:3][C:4]([O:6][CH3:7])=[O:5] |f:5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
17 g
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was completely removed by distillation on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.34 g
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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